

# Structural analogues of "1-Pentamine, N,N-diethyl" and their properties

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## Compound of Interest

Compound Name: 1-Pentamine, N,N-diethyl

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## Comparative Guide to Structural Analogues of 1-Pentamine, N,N-diethyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties, toxicological profiles, and potential biological activities of structural analogues of **1-Pentamine, N,N-diethyl**. The information is intended to support research and development efforts in medicinal chemistry and pharmacology by offering a clear comparison of these related compounds.

## Overview of 1-Pentamine, N,N-diethyl and its Analogues

**1-Pentamine, N,N-diethyl** is a tertiary amine with a five-carbon chain. Its structural analogues, including N,N-dimethyl-1-pentamine, N-ethyl-1-pentamine, and N1,N1-diethyl-1,4-pentanediamine, offer variations in the alkyl substituents on the nitrogen atom and the carbon backbone. These modifications can significantly influence their physical, chemical, and biological properties.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **1-Pentamine, N,N-diethyl** and its selected structural analogues. These properties are crucial for understanding

the compounds' behavior in biological systems and for designing experimental protocols.

Property	1-Pentanamine, N,N-diethyl	N,N-Dimethyl-1-pentanamine	N-Ethyl-1-pentanamine	N1,N1-Diethyl-1,4-pentanediamine
Molecular Formula	C9H21N	C7H17N[1][2]	C7H17N[3][4]	C9H22N2
Molecular Weight ( g/mol )	143.27	115.22[1][2]	115.22[4]	158.28[5]
Boiling Point (°C)	155-156	122-123[1][2]	118[3]	201[5]
Density (g/mL)	0.763	0.755 (at 0°C)[1][2]	0.763[3]	0.819 (at 26°C)[5]
Solubility in Water	Soluble	Soluble	Soluble[3]	Soluble[5]
pKa	10.4 (Predicted)	9.83 (Predicted)[1][2]	10.84 (Predicted)[4]	Not Found

## Toxicological Profile

Comprehensive toxicological data for each specific analogue is limited. However, general information on aliphatic amines suggests that their toxicity is primarily related to their caustic nature, causing irritation to the skin, eyes, and mucous membranes. For N1,N1-diethyl-1,4-pentanediamine, it is noted to be toxic by ingestion, inhalation, and skin absorption, and is irritating to the skin and eyes[5]. Further toxicological studies, such as the determination of LD50 values and mutagenicity assays (e.g., Ames test), are necessary for a complete risk assessment of these compounds.

## Biological Activity and Signaling Pathways

The biological activities of these specific short-chain tertiary amines are not extensively documented in publicly available literature. However, their structural similarity to various

biologically active molecules, including pharmaceuticals, suggests potential interactions with biological targets.

Tertiary amines are known to be metabolized by cytochrome P450 enzymes in the liver. This metabolism can lead to the formation of various metabolites, which may have their own biological activities or toxicities. The interaction with cytochrome P450 is a critical factor in the pharmacokinetic and pharmacodynamic profiles of these compounds.

While specific signaling pathways for these simple aliphatic amines have not been identified, their basic nature allows for potential interactions with G-protein coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes. Further research is required to explore these potential interactions and elucidate any specific signaling pathways that may be modulated by these compounds.

## Experimental Protocols

Standard methodologies are employed for the determination of the physicochemical properties listed above.

### Determination of Boiling Point

The boiling point of liquid amines can be determined using various methods, including:

- **Simple Distillation:** A straightforward method where the temperature of the vapor that is in equilibrium with the boiling liquid is measured.
- **Thiele Tube Method:** A convenient method that requires a small amount of sample and involves heating the sample in a sealed capillary tube immersed in a heating bath.

### Determination of pKa

The acid dissociation constant (pKa) of amines, which reflects their basicity, can be determined experimentally using:

- **Potentiometric Titration:** This involves titrating a solution of the amine with a standard acid and monitoring the pH change. The pKa can be calculated from the titration curve.

## Determination of Solubility

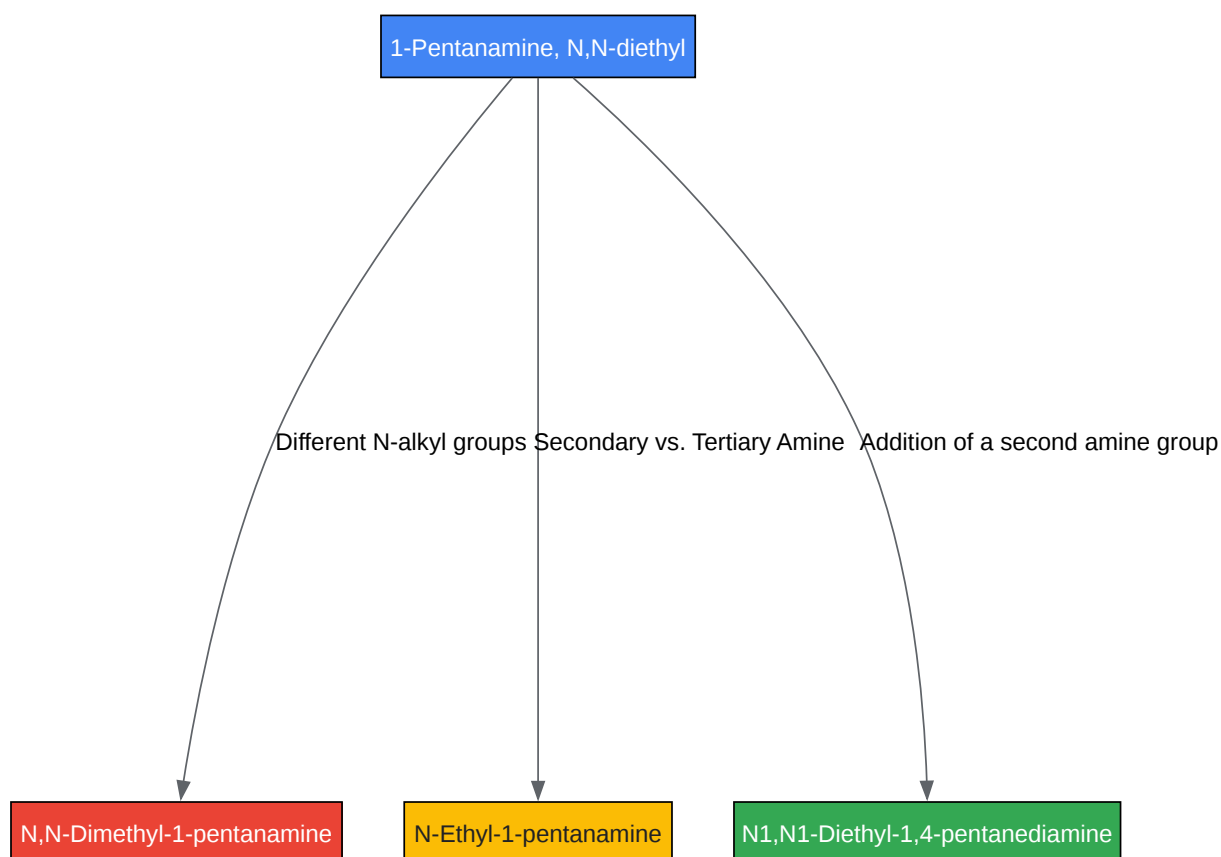
The solubility of amines in water can be determined by:

- Visual Method: Adding known amounts of the amine to a specific volume of water at a constant temperature until a saturated solution is formed, indicated by the presence of undissolved amine.

## Visualization of Structural Relationships and a Potential Metabolic Pathway

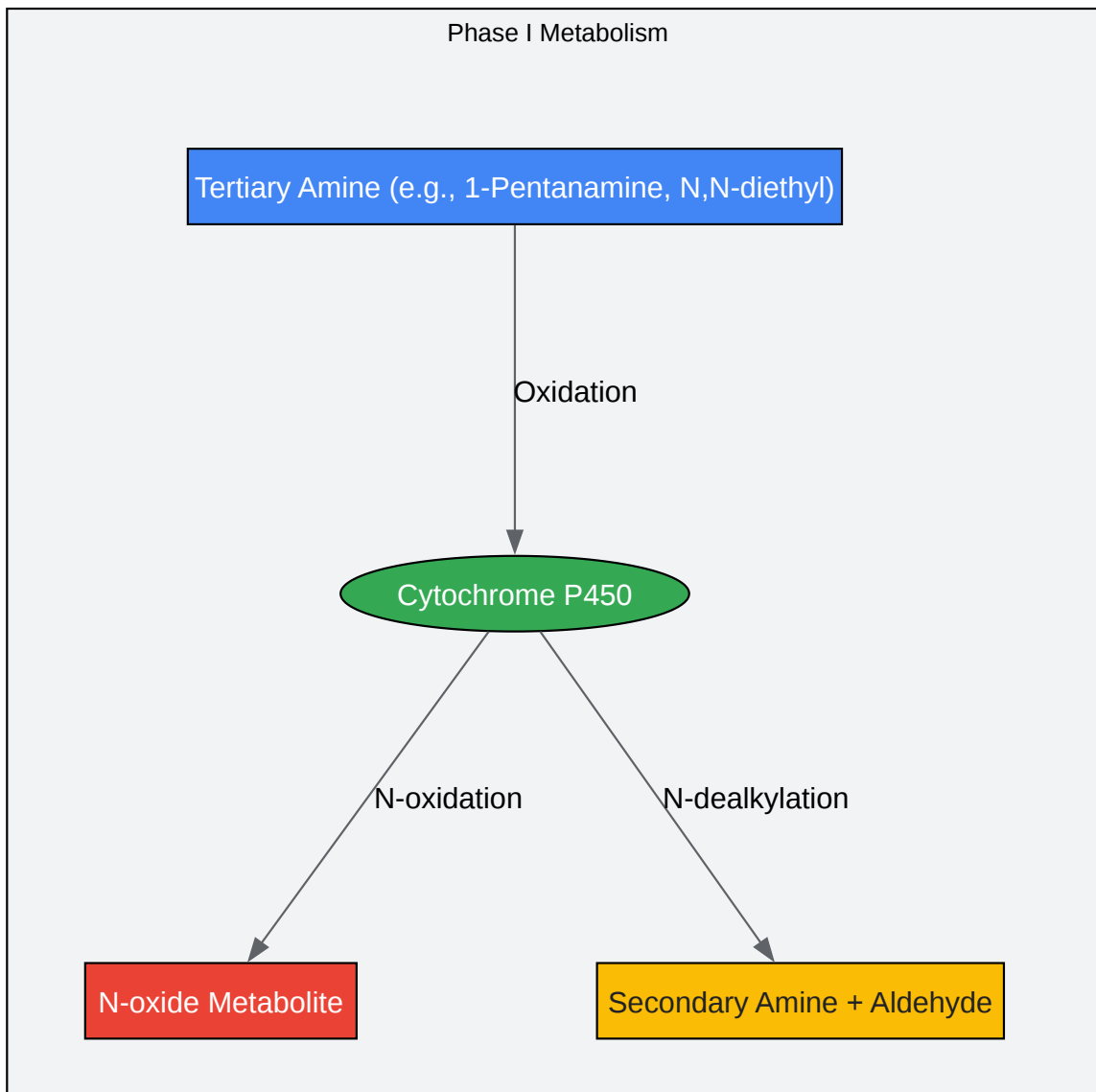
The following diagrams illustrate the structural relationships between the discussed amines and a simplified representation of a potential metabolic pathway involving cytochrome P450.

## Structural Relationships of Pentanamine Analogues

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Caption: Structural relationships between **1-Pentanamine, N,N-diethyl** and its analogues.

## Simplified Metabolic Pathway of a Tertiary Amine



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Caption: Potential metabolic fate of a tertiary amine via cytochrome P450.

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